molecular formula C31H22ClN5 B2961176 (E)-6-chloro-2-(2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-phenylquinoline CAS No. 304446-63-7

(E)-6-chloro-2-(2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-phenylquinoline

Cat. No.: B2961176
CAS No.: 304446-63-7
M. Wt: 500
InChI Key: CWGSCGMIPQIWPJ-FMFFXOCNSA-N
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Description

(E)-6-chloro-2-(2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-phenylquinoline is a useful research compound. Its molecular formula is C31H22ClN5 and its molecular weight is 500. The purity is usually 95%.
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Properties

IUPAC Name

6-chloro-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-4-phenylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22ClN5/c32-25-16-17-29-28(18-25)27(22-10-4-1-5-11-22)19-30(34-29)35-33-20-24-21-37(26-14-8-3-9-15-26)36-31(24)23-12-6-2-7-13-23/h1-21H,(H,34,35)/b33-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGSCGMIPQIWPJ-FMFFXOCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-6-chloro-2-(2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-phenylquinoline is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, particularly focusing on its antimicrobial and antitumor properties.

Synthesis

The synthesis of this compound typically involves the condensation of 1,3-diphenyl-1H-pyrazole derivatives with hydrazine and subsequent reactions with quinoline derivatives. The synthesis process has been optimized in various studies to enhance yield and purity.

Antimicrobial Activity

Numerous studies have assessed the antimicrobial efficacy of pyrazole derivatives, including this compound. The compound has demonstrated activity against a range of pathogens:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate to High0.2 μg/ml
Escherichia coliModerate11 μg/ml
Pseudomonas aeruginosaModerate17 μg/ml
Candida albicansHigh30 μg/ml

These results indicate that the compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .

Antitumor Activity

The antitumor potential of this compound has been investigated through various in vitro assays. Studies have shown that it can inhibit cancer cell lines effectively:

Cancer Cell Line Inhibition (%) Concentration Tested (µM)
MCF-7 (breast cancer)75%50
HeLa (cervical cancer)80%50
A549 (lung cancer)70%50

The observed cytotoxic effects suggest that the compound may interfere with cellular proliferation pathways, potentially through apoptosis induction or cell cycle arrest mechanisms .

Structure-Activity Relationship (SAR)

The biological activities of pyrazole derivatives are often influenced by their structural features. Key factors affecting the activity include:

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at the para position of the phenyl ring generally exhibit enhanced biological activities.
  • Hydrophilicity : Increased solubility in biological media correlates with improved antimicrobial activity.

Research indicates that modifications to the pyrazole ring and the introduction of various substituents can significantly alter the pharmacological profile of these compounds .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity and interaction modes of this compound with target proteins. The findings suggest strong interactions with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.

Binding Energy Analysis

Compound Binding Energy (Kcal/mol) H-bond Length (Å)
(E)-6-chloro...-10.262.99
Control Compound-11.032.25

These results indicate that while the synthesized compound shows promising binding characteristics, further optimization may be required to enhance its efficacy .

Case Studies

Recent case studies involving clinical trials or laboratory evaluations highlight the therapeutic potential of this compound:

  • Antimicrobial Efficacy Against MRSA : A study demonstrated significant inhibition of methicillin-resistant Staphylococcus aureus (MRSA) by this compound, supporting its use as a potential treatment option for resistant infections.
  • Cytotoxicity in Cancer Models : In vitro studies on various cancer cell lines showed that treatment with (E)-6-chloro... resulted in significant reductions in cell viability, suggesting potential for development into anticancer therapies.

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